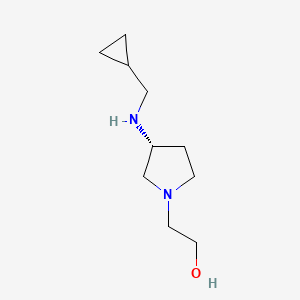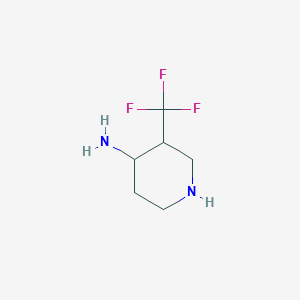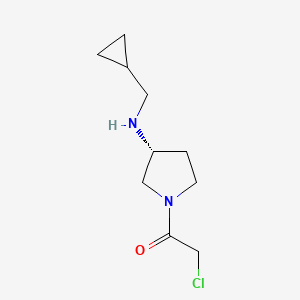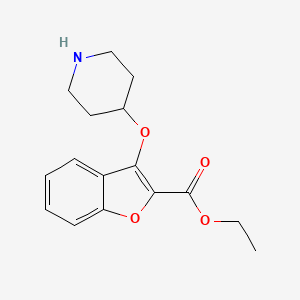
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a tetrazole ring and a pyrazole ring, both of which are known for their diverse biological activities. The presence of the 2-chlorophenyl group adds to its chemical complexity and potential for various applications in medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the tetrazole and pyrazole intermediates using a suitable linker, such as a methylene group, under controlled conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Biological Research: It is used in research to study enzyme inhibition, receptor binding, and other biochemical processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
Comparación Con Compuestos Similares
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine can be compared with similar compounds, such as:
1-(2-Chlorophenyl)-1H-tetrazole: Lacks the pyrazole ring, making it less versatile in terms of biological activity.
1-(2-Chlorophenyl)-1H-pyrazole: Lacks the tetrazole ring, which may reduce its potential for certain applications.
1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the tetrazole and pyrazole rings, which provides a broader range of chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H10ClN7 |
|---|---|
Peso molecular |
275.70 g/mol |
Nombre IUPAC |
1-[[1-(2-chlorophenyl)tetrazol-5-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H10ClN7/c12-9-3-1-2-4-10(9)19-11(15-16-17-19)7-18-6-8(13)5-14-18/h1-6H,7,13H2 |
Clave InChI |
FVAPMHMNUDCVMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=NN=N2)CN3C=C(C=N3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)








